molecular formula C17H16N2O3S B2517679 3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide CAS No. 1797280-78-4

3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide

Cat. No. B2517679
M. Wt: 328.39
InChI Key: WMFHDDNMLPFJKM-UHFFFAOYSA-N
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Description

The compound “3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a spiro[isobenzofuran-1,3’-piperidine] core, which is a bicyclic system with one carbon atom common to both rings . Attached to this core are a thiophene ring and a carboxamide group. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The carboxamide group consists of a carbonyl (C=O) and an amide (NH2) attached to the same carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the spirocyclic system, the thiophene ring, and the carboxamide group would all contribute to its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl group in the carboxamide could be involved in nucleophilic addition reactions . The thiophene ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Drug Discovery Applications

Spiropiperidines, including compounds structurally related to "3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide", have been increasingly popular in drug discovery programs. Their synthesis and application in medicinal chemistry are due to their three-dimensional chemical space and potential for modulating pharmacokinetic and pharmacodynamic properties. The methodologies for constructing spiropiperidines vary, aiming to explore new areas of chemical space for drug discovery, with a focus on enhancing selectivity and potency against various biological targets (Griggs, Tape, & Clarke, 2018).

Central Nervous System (CNS) Activity

Compounds with heteroatoms such as nitrogen (N), sulphur (S), and oxygen (O), similar to the structural motifs in "3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide", have been identified as potential leads for synthesizing CNS-active drugs. The presence of these functional groups contributes to a wide range of CNS effects, from depression to convulsion, indicating the versatility of such structures in medicinal chemistry applications (Saganuwan, 2017).

Antioxidant Activities

Spirocyclic compounds, including those with structures related to the specified compound, have shown significant antioxidant activities. These activities are crucial in the development of therapeutic agents for diseases associated with oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. The structural features of spirocyclic derivatives, particularly the presence of oxygen atoms and phenolic groups, play a key role in their antioxidant properties (Acosta-Quiroga et al., 2021).

Enzyme Inhibition

Pyranoid spirofused sugar derivatives, by extension, compounds with spirofused architectures similar to "3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide", have been explored as enzymatic inhibitors. These compounds target carbohydrate processing enzymes, which are crucial in various pathological states, demonstrating the potential of spirofused compounds in enzyme inhibition and therapeutic applications (La Ferla & D’Orazio, 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity, which are not known at this time .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many thiophene-containing compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

3-oxo-N-thiophen-2-ylspiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-15-12-5-1-2-6-13(12)17(22-15)8-4-9-19(11-17)16(21)18-14-7-3-10-23-14/h1-3,5-7,10H,4,8-9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFHDDNMLPFJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)NC3=CC=CS3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide

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